molecular formula C10H12BrNO B13585418 3-Bromo-4-(oxan-4-yl)pyridine

3-Bromo-4-(oxan-4-yl)pyridine

Cat. No.: B13585418
M. Wt: 242.11 g/mol
InChI Key: GHIPFSPQPQHBBJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(oxan-4-yl)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol It is a pyridine derivative where a bromine atom is substituted at the third position and an oxan-4-yl group is attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(oxan-4-yl)pyridine typically involves the bromination of 4-(oxan-4-yl)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(oxan-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 3-azido-4-(oxan-4-yl)pyridine, 3-thio-4-(oxan-4-yl)pyridine, or 3-alkoxy-4-(oxan-4-yl)pyridine.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of 4-(oxan-4-yl)pyridine.

Scientific Research Applications

3-Bromo-4-(oxan-4-yl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(oxan-4-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxan-4-yl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(oxan-4-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the bromine atom and the oxan-4-yl group provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-4-(oxan-4-yl)pyridine

InChI

InChI=1S/C10H12BrNO/c11-10-7-12-4-1-9(10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2

InChI Key

GHIPFSPQPQHBBJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=NC=C2)Br

Origin of Product

United States

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